
4-Hydroxynonenal
Overview
Description
4-Hydroxy-2-nonenal is an α,β-unsaturated hydroxyalkenal produced by lipid peroxidation in cells. It is a colorless oil found throughout animal tissues and is present in higher quantities during oxidative stress due to the increase in the lipid peroxidation chain reaction . This compound plays a key role in cell signal transduction, affecting various pathways from cell cycle events to cellular adhesion .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-2-nonenal can be synthesized from the corresponding dimethylacetal (4-Hydroxy-2-nonenal dimethylacetal) using a conventional approach with modifications to the experimental protocol and improvements in the purification of the final product . Another method involves a one-pot synthesis from the corresponding (2E,4E)-2,4-alkadienals by reduction-oxygenation with molecular oxygen and triethylsilane in the presence of cobalt (II) porphyrin as a catalyst, followed by treatment with trimethylphosphite .
Industrial Production Methods
Industrial production methods for 4-Hydroxy-2-nonenal are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate modifications to the reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-nonenal undergoes various chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids.
Reduction: The double bond and carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Michael Addition: The compound can form adducts with nucleophiles such as cysteine, histidine, or lysine through a Michael addition reaction.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various adducts with nucleophiles .
Scientific Research Applications
Biomarker for Oxidative Stress
4-HNE is widely recognized as a reliable biomarker for oxidative stress and lipid peroxidation. Its levels can indicate the extent of oxidative damage in various biological systems.
- Clinical Diagnostics : Elevated serum levels of 4-HNE have been implicated in several diseases, including cardiovascular diseases, neurodegenerative disorders, and chronic inflammatory conditions. For instance, a study found that serum 4-HNE levels correlate with the severity and prognosis of community-acquired pneumonia (CAP), suggesting its potential use as an early diagnostic marker .
Disease Category | Application of 4-HNE |
---|---|
Cardiovascular Diseases | Biomarker for endothelial dysfunction |
Neurodegenerative Disorders | Indicator of neuronal oxidative damage |
Respiratory Diseases | Prognostic marker in CAP |
Role in Cellular Signaling
4-HNE serves as a signaling molecule that can influence various cellular processes, including apoptosis, proliferation, and inflammation.
- Cell Cycle Regulation : Research indicates that 4-HNE can induce G2/M phase cell cycle arrest in hepatocellular carcinoma cell lines, suggesting its role in cancer biology . This property may be leveraged in developing anticancer strategies by targeting cell cycle regulation pathways.
- Inflammatory Response : The compound has been shown to stimulate TRPA1 channels, which are involved in pain perception and inflammatory responses . This suggests potential applications in pain management and the treatment of inflammatory diseases.
Therapeutic Interventions
Given its involvement in various pathophysiological processes, 4-HNE is being investigated for therapeutic applications.
- Antioxidant Therapy : Co-treatment with antioxidants has demonstrated the ability to mitigate the adverse effects of 4-HNE on oocyte quality during maturation. This finding opens avenues for enhancing reproductive health in older females .
- Drug Development : The reactive nature of 4-HNE allows it to form adducts with proteins, which can be harnessed for drug delivery systems or targeted therapies aimed at specific cellular pathways affected by oxidative stress .
Case Studies and Research Findings
Numerous studies have documented the implications of 4-HNE across different research domains:
- Oxidative Damage in Blood Proteins : A study demonstrated that treatment with 4-HNE increased protein carbonylation and thiobarbituric acid reactive substances (TBARS) levels in blood plasma, indicating oxidative damage . This underscores its potential role as a target for therapeutic interventions aimed at reducing oxidative stress.
- Mitochondrial Dysfunction : Research involving human small airway epithelial cells revealed that exposure to 4-HNE led to significant mitochondrial dysfunction, reduced ATP production, and increased apoptosis markers . These findings suggest that targeting mitochondrial pathways may provide therapeutic benefits in conditions characterized by oxidative stress.
Mechanism of Action
4-Hydroxy-2-nonenal exerts its effects through several mechanisms:
Michael Addition: Forms covalent adducts with nucleophilic functional groups in proteins, nucleic acids, and lipids.
Signal Transduction: Affects various signaling pathways, including those involved in cell cycle regulation, apoptosis, and inflammation.
Oxidative Stress: Acts as a biomarker of oxidative stress and is involved in the pathophysiological effects associated with oxidative stress.
Comparison with Similar Compounds
4-Hydroxy-2-nonenal is unique among lipid peroxidation products due to its high reactivity and ability to form covalent adducts with various biomolecules. Similar compounds include:
Malondialdehyde: Another lipid peroxidation product, but less reactive than 4-Hydroxy-2-nonenal.
4-Hydroxy-2-hexenal: A shorter-chain analog with similar reactivity.
4-Oxo-trans-2-nonenal: An oxidized form of 4-Hydroxy-2-nonenal with different reactivity.
These compounds share some chemical properties but differ in their reactivity and biological effects, making 4-Hydroxy-2-nonenal a particularly important compound for studying lipid peroxidation and its consequences.
Biological Activity
4-Hydroxynonenal (4-HNE) is a highly reactive aldehyde produced as a byproduct of lipid peroxidation, primarily derived from the oxidation of polyunsaturated fatty acids. It plays a significant role in various biological processes and pathophysiological conditions. This article delves into the biological activity of 4-HNE, highlighting its implications in oxidative stress, cellular signaling, and disease mechanisms.
4-HNE exerts its biological effects through several mechanisms:
- Oxidative Stress : 4-HNE is recognized as a marker of oxidative stress, contributing to cellular damage by modifying proteins, lipids, and DNA. It can induce oxidative stress in non-neural cells, amplifying lipid peroxidation processes .
- Cell Signaling : It acts as a signaling molecule influencing various pathways, including the mitogen-activated protein kinase (MAPK) pathway and nuclear factor kappa B (NF-κB) activation. These pathways are crucial for regulating cell proliferation, inflammation, and apoptosis .
- Protein Modification : 4-HNE can covalently modify proteins through Michael addition, leading to altered protein function and cellular responses. This modification is implicated in the pathogenesis of neurodegenerative diseases and other conditions .
1. Respiratory Diseases
Recent studies have highlighted the role of serum 4-HNE in community-acquired pneumonia (CAP). A cohort study involving 239 patients demonstrated that elevated serum levels of 4-HNE correlate positively with the severity of CAP and poor prognostic outcomes. Specifically:
- Patients with higher serum 4-HNE levels were at increased risk for mechanical ventilation and mortality during hospitalization.
- Serum 4-HNE levels were significantly associated with established CAP severity scores such as CURB-65 and APACHE II .
Table 1: Correlation of Serum 4-HNE with CAP Severity Scores
Severity Score | Tertile 1 (Low) | Tertile 2 (Medium) | Tertile 3 (High) |
---|---|---|---|
CURB-65 | <680.2 pg/ml | 680.2–1,483.4 pg/ml | >1,483.4 pg/ml |
CRB-65 | <680.2 pg/ml | 680.2–1,483.4 pg/ml | >1,483.4 pg/ml |
APACHE II | <680.2 pg/ml | 680.2–1,483.4 pg/ml | >1,483.4 pg/ml |
2. Neurodegenerative Diseases
In neurodegenerative contexts such as Alzheimer’s disease, elevated levels of 4-HNE have been implicated in neuronal damage and cognitive decline. The compound's ability to modify neuronal proteins contributes to amyloid plaque formation and tau pathology .
3. Reproductive Health
Research indicates that exposure to elevated levels of 4-HNE adversely affects oocyte quality, particularly in aged females. Studies show that increased oxidative stress from 4-HNE leads to meiotic abnormalities and reduced fertilization rates in oocytes .
Table 2: Effects of 4-HNE on Oocyte Quality
Treatment Concentration | Polar Body Extrusion Rate (%) |
---|---|
Control | 84-85 |
H₂O₂ (35 µM) | ~50 |
4-HNE (20 µM) | ~50 |
Case Studies
Case Study: Community-Acquired Pneumonia
A prospective cohort study evaluated serum levels of 4-HNE in patients with CAP and found significant correlations between elevated levels and clinical outcomes such as the need for intensive care or mechanical support .
Case Study: Oocyte Maturation
In another study involving oocytes from aged mice, treatment with H₂O₂ and subsequent exposure to 4-HNE resulted in decreased meiotic completion rates and increased spindle abnormalities, highlighting the detrimental effects of oxidative stress on reproductive health .
Q & A
Basic Research Questions
Q. What are the standard methods for detecting 4-HNE in biological samples, and how do antibody-based assays differ in specificity?
- Methodological Answer : 4-HNE is commonly detected via ELISA or Western blot using monoclonal antibodies (e.g., clones 12F7 or 2C1D10). Antibodies like MA5-45792 specifically recognize 4-HNE-protein adducts but not free 4-HNE, requiring validation of cross-reactivity with aldehydes (e.g., malondialdehyde or acrolein) . For ELISA, optimal dilutions range from 1:5,000 to 1:20,000, with sample pretreatment (e.g., HepG2 cells exposed to 100 µM 4-HNE for 1 hour) to induce adduct formation .
Q. How is 4-HNE experimentally induced in cellular models to study lipid peroxidation?
- Methodological Answer : 4-HNE generation is triggered via oxidative stress using systems like iron-ascorbate to initiate lipid peroxidation or exogenous H₂O₂ exposure. In vitro models (e.g., HepG2 cells) are treated with 50–200 µM 4-HNE for 1–24 hours to mimic pathological conditions. Antioxidant controls (e.g., N-acetylcysteine) are critical to validate specificity .
Q. What are the primary biological pathways influenced by 4-HNE, and how are these studied in vitro?
- Methodological Answer : 4-HNE modifies proteins via Michael adducts or Schiff bases, disrupting redox signaling and apoptosis. Pathways are analyzed using:
- Western blot : Detecting adducts with antibodies validated for specific epitopes (e.g., ab141502).
- Functional assays : Measuring caspase-3 activity or mitochondrial membrane potential shifts in treated cells .
Advanced Research Questions
Q. How can researchers resolve discrepancies in 4-HNE quantification across studies using different detection platforms?
- Methodological Answer : Discrepancies arise from antibody specificity (e.g., clone 12F7 vs. polyclonal variants) or sample preparation (e.g., snap-freezing vs. delayed processing). Standardization steps:
- Normalize to total protein or housekeeping genes.
- Validate with mass spectrometry (LC-MS/MS) for absolute quantification.
- Use inter-laboratory calibration standards to harmonize ELISA/Western blot data .
Q. What experimental controls are essential when investigating 4-HNE-protein adduct formation in vivo?
- Methodological Answer : Key controls include:
- Negative controls : Untreated tissues or knockout models (e.g., GPx4-deficient mice) to confirm 4-HNE specificity.
- Competitive inhibition : Pre-incubate antibodies with free 4-HNE to block adduct detection.
- Cross-reactivity checks : Test antibodies against structurally similar aldehydes (e.g., 4-hydroxyhexenal) .
Q. How can researchers design studies to distinguish 4-HNE’s causal roles from bystander effects in disease models?
- Methodological Answer :
- Genetic models : Use conditional knockout mice (e.g., Aldh2⁻/⁻) to impair 4-HNE detoxification.
- Pharmacological inhibition : Apply 4-HNE scavengers (e.g., hydralazine) to isolate its effects.
- Multi-omics integration : Pair transcriptomics (RNA-seq) with adduct proteomics to map 4-HNE’s molecular targets .
Q. What statistical approaches are recommended for analyzing 4-HNE’s dose-dependent effects in heterogeneous samples?
- Methodological Answer :
- ANOVA with post-hoc tests : For comparing multiple treatment groups (e.g., 0, 50, 100 µM 4-HNE).
- Power analysis : Determine sample size using pilot data (e.g., variance in adduct levels from Western blot).
- Error bars : Report standard deviation (SD) for technical replicates and standard error (SE) for biological replicates .
Q. Data Interpretation & Contradictions
Q. How should researchers address conflicting reports on 4-HNE’s dual role as a cytotoxic agent vs. signaling molecule?
- Methodological Answer : Context-dependent effects require:
- Dose-response curves : Test 4-HNE at physiological (nM) vs. pathological (µM) concentrations.
- Time-course experiments : Assess early signaling (e.g., Nrf2 activation) vs. late apoptosis.
- Tissue-specific models : Compare outcomes in neurons (sensitive) vs. hepatocytes (detoxification-competent) .
Q. What validation strategies ensure specificity when using immunohistochemistry for 4-HNE detection in human tissues?
- Methodological Answer :
- Pre-absorption controls : Incubate antibodies with excess 4-HNE-BSA conjugates to block staining.
- Multi-modal validation : Correlate IHC results with HPLC-EC or LC-MS data from adjacent tissue sections.
- Blinded scoring : Use two independent pathologists to quantify staining intensity .
Q. Experimental Design & Reporting
Q. How should 4-HNE research questions be structured to meet criteria for high-impact publications?
- Methodological Answer :
- Hypothesis-driven design : Explicitly link 4-HNE to a mechanism (e.g., "4-HNE induces ER stress via PERK phosphorylation").
- Reproducibility : Detail antibody clones (e.g., 12F7), dilution buffers (PBS with 0.02% sodium azide), and freeze-thaw cycles.
- Data transparency : Deposit raw datasets (e.g., blot images) in repositories like Figshare or Zenodo .
Properties
IUPAC Name |
(E)-4-hydroxynon-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJFIQYAHPMBBX-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040395 | |
Record name | (2E)-4-Hydroxy-2-nonenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxynonenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004362 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
75899-68-2, 29343-52-0, 128946-65-6 | |
Record name | 4-Hydroxynonenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75899-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-2-nonenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029343520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-2-nonenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075899682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-4-Hydroxy-2-nonenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128946656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-4-Hydroxy-2-nonenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXY-2-NONENAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1CVM13F96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Hydroxynonenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004362 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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